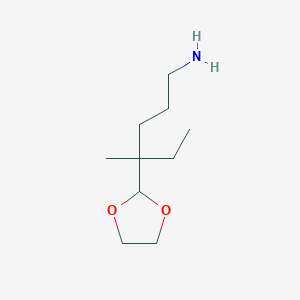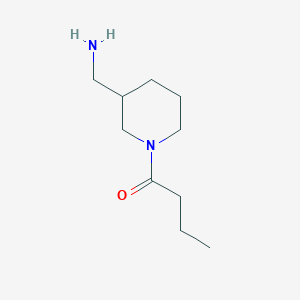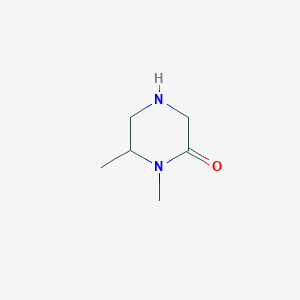
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide” was developed based on glucose as an eco-friendly reductant . Another example is the synthesis of “4-(2-(1,3-dioxolan-2-yl)phenoxy) phthalonitrile” which was dispersed in n-pentanol in a standard schlenk tube .Scientific Research Applications
Synthesis and Chemical Reactions
One significant application of compounds related to "4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine" involves their use in chemical synthesis and reactions. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones under certain conditions. This reaction demonstrates the utility of dioxolane derivatives in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Chernysheva, Bogolyubov, & Semenov, 2013).
Material Science and Engineering
In the field of materials science, dioxolane derivatives have been utilized for the development of novel materials. For example, amine-functionalized polyglycerols obtained by copolymerization of cyclic carbonate monomers showcase the application of these compounds in creating polymers with specific end groups. This process involves glycerol carbonate and cyclic carbonate bearing phthalimide moieties, highlighting the versatility of dioxolane derivatives in polymer synthesis (Parzuchowski, Świderska, Roguszewska, Frączkowski, & Tryznowski, 2018).
Environmental and Analytical Applications
Furthermore, dioxolane derivatives have been investigated for environmental and analytical applications. A study on the comparison of traditional and fullerene-based adsorbents for extracting dioxane and dioxolane derivatives from milk provides insights into their potential use in improving food safety and quality control processes. This research highlights the efficiency of fullerene-based adsorbents in trapping these molecules, indicating the relevance of dioxolane derivatives in environmental science and analytical chemistry (Kochaev, Razavi, Kaya, Afshar Mogaddam, Altunay, Nemati, Katin, Grishakov, Podlivaev, & Maslov, 2021).
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,5-4-6-11)9-12-7-8-13-9/h9H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJQGIHPKWGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCN)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)


![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)






![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)